Methyl 4-Chloro-2,6-dinitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

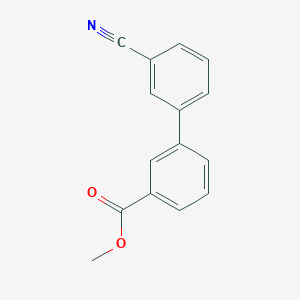

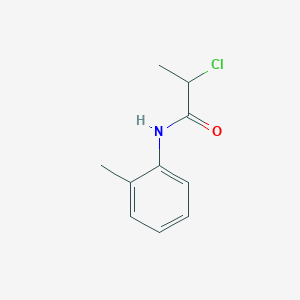

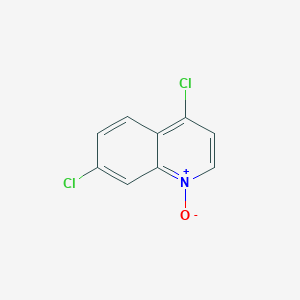

Methyl 4-Chloro-2,6-dinitrobenzoate is a chemical compound with the molecular formula C8H5ClN2O6 and a molecular weight of 260.59 . It is a solid substance .

Molecular Structure Analysis

The InChI code for Methyl 4-Chloro-2,6-dinitrobenzoate is1S/C8H5ClN2O6/c1-17-8(12)7-5(10(13)14)2-4(9)3-6(7)11(15)16/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

Methyl 4-Chloro-2,6-dinitrobenzoate is a solid substance . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has delved into the synthesis of novel compounds and the exploration of their chemical properties. For instance, the synthesis of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate (MHDIB) was achieved through a one-pot synthesis method. This compound was used to prepare a new AB-type monomer for high-performance polymers, demonstrating the utility of such compounds in creating advanced materials (Zhang Qinglon, 2014).

Kinetic Studies

Kinetic studies have been conducted to understand the reactions of substituted thiobenzoates. For example, the kinetics and mechanism of the pyridinolysis of S-2,4-dinitrophenyl 4-substituted thiobenzoates were investigated. These studies contribute to a deeper understanding of the reaction mechanisms and the effects of substituents on reaction rates (E. Castro et al., 2005).

Antimicrobial Agents

Some derivatives of methyl 4-chloro-2,6-dinitrobenzoate have been synthesized and tested as antimicrobial agents. For instance, formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole exhibited moderate antimicrobial activity, showcasing the potential of these compounds in developing new antimicrobial drugs (P. Sah et al., 2014).

Crystallographic Analysis

Crystallographic studies have provided insights into the structure of compounds related to methyl 4-chloro-2,6-dinitrobenzoate. For example, the structure of a 3,5-dinitrobenzoyl derivative of a stereoisomer of glycerol menthonide was characterized, contributing to the understanding of three-carbon stereochemical systems (A. Kiessling et al., 2009).

Photochemical Transformations

Research has also explored the photochemical transformations of chloro(4-methylpent-3-en-1-ynyl)carbene, a compound synthesized through the photolysis of a related chloroethynyl pyrazole. These studies have implications for the synthesis of novel organic compounds and the understanding of photochemical reaction pathways (V. Gvozdev et al., 2021).

Solubility and Physico-Chemical Properties

The solubility and physico-chemical properties of compounds related to methyl 4-chloro-2,6-dinitrobenzoate have been investigated to understand their interaction with different solvents. Such studies are crucial for the development of chemical processes and the formulation of drugs and materials (E. Qian et al., 2019).

Safety and Hazards

Methyl 4-Chloro-2,6-dinitrobenzoate is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing vapors, mist, or gas, and using personal protective equipment .

Wirkmechanismus

Mode of Action

It’s known that the compound can be synthesized through nitration and chlorination reactions . This suggests that it may interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.

Biochemical Pathways

The biochemical pathways affected by Methyl 4-Chloro-2,6-dinitrobenzoate are currently unknown . Given its chemical structure, it’s possible that it may be involved in nitration or chlorination reactions within the body. These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Action Environment

The action of Methyl 4-Chloro-2,6-dinitrobenzoate may be influenced by various environmental factors . For instance, the pH, temperature, and presence of other molecules could potentially affect its stability and efficacy.

Eigenschaften

IUPAC Name |

methyl 4-chloro-2,6-dinitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O6/c1-17-8(12)7-5(10(13)14)2-4(9)3-6(7)11(15)16/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANMWPWYANJDGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603504 |

Source

|

| Record name | Methyl 4-chloro-2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100418-47-1 |

Source

|

| Record name | Methyl 4-chloro-2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B179563.png)

![(1S,12S)-7-Bromo-9-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraene-4-carbaldehyde](/img/structure/B179569.png)